molecular formula C10H21O5P B1365777 2-(Diethoxyphosphorylmethoxy)oxane CAS No. 71885-51-3

2-(Diethoxyphosphorylmethoxy)oxane

Cat. No.: B1365777
CAS No.: 71885-51-3
M. Wt: 252.24 g/mol
InChI Key: RUPVGTAIRUGQIQ-UHFFFAOYSA-N
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Description

2-(Diethoxyphosphorylmethoxy)oxane is a chemical compound with the molecular formula C8H17O5P. It is known for its potential applications in various scientific research fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phosphoryl group attached to an oxane ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethoxyphosphorylmethoxy)oxane typically involves the reaction of diethyl phosphite with an appropriate oxane derivative under controlled conditions. One common method includes the use of a base catalyst to facilitate the reaction, followed by purification steps to isolate the desired product. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as distillation, crystallization, and filtration to ensure the purity and yield of the final product. Industrial production methods are designed to be cost-effective and scalable to meet the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Diethoxyphosphorylmethoxy)oxane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various phosphoryl derivatives.

    Reduction: Reduction reactions can convert the phosphoryl group to other functional groups.

    Substitution: The oxane ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield phosphoryl oxane derivatives, while substitution reactions can produce various substituted oxane compounds.

Scientific Research Applications

2-(Diethoxyphosphorylmethoxy)oxane has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Diethoxyphosphorylmethoxy)oxane involves its interaction with specific molecular targets and pathways. The phosphoryl group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The oxane ring structure also contributes to the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

2-(Diethoxyphosphorylmethoxy)oxane can be compared with other similar compounds, such as:

    2-(Diethoxyphosphorylmethoxy)ethane: Similar structure but with an ethane backbone instead of an oxane ring.

    2-(Diethoxyphosphorylmethoxy)propane: Contains a propane backbone, leading to different reactivity and applications.

    2-(Diethoxyphosphorylmethoxy)butane: Features a butane backbone, offering unique properties compared to the oxane derivative.

The uniqueness of this compound lies in its oxane ring structure, which provides distinct chemical and physical properties compared to its analogs with different backbones.

Properties

IUPAC Name

2-(diethoxyphosphorylmethoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21O5P/c1-3-14-16(11,15-4-2)9-13-10-7-5-6-8-12-10/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPVGTAIRUGQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(COC1CCCCO1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90459503
Record name Diethyl {[(oxan-2-yl)oxy]methyl}phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71885-51-3
Record name Diethyl {[(oxan-2-yl)oxy]methyl}phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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